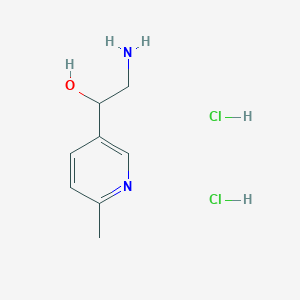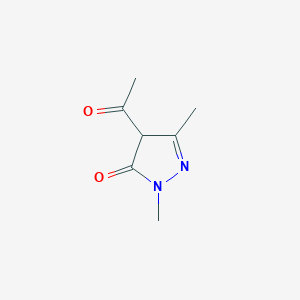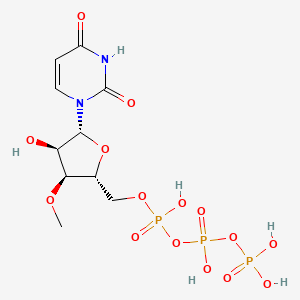
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxymethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid.
Reduction: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol.
Substitution: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid.
Wissenschaftliche Forschungsanwendungen
3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex and preventing catalysis .
Similar Compounds:
- 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol
- 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid
- 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid
Comparison: Compared to its analogs, this compound is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups. This dual functionality allows for diverse chemical reactivity and potential for forming multiple types of interactions in biological systems, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-butyl-5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-6-8(9(13)14)7(5-12)11-10-6/h12H,2-5H2,1H3,(H,10,11)(H,13,14) |
InChI-Schlüssel |
FOWFUAYASLHFCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NNC(=C1C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
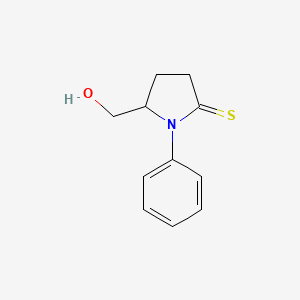
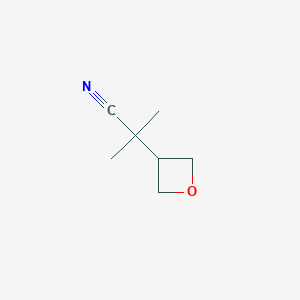

![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
